Zinc(II) tetranitrophthalocyanine
Description
Contextualization within Phthalocyanine (B1677752) Macrocycle Chemistry
Phthalocyanines (Pcs) are synthetic macrocyclic compounds structurally analogous to naturally occurring porphyrins. researchgate.net They are characterized by a large, planar aromatic system of 18 π-electrons, which is responsible for their intense color and unique electronic properties. researchgate.netnih.gov This structure consists of four isoindole units linked by nitrogen atoms, forming a central cavity capable of coordinating with a wide array of metal ions. jchemrev.commdpi.com
The incorporation of a metal ion, such as zinc(II), into the phthalocyanine core to form a metallophthalocyanine (MPc) significantly influences the compound's physical and chemical properties, including its solubility, aggregation behavior, and photochemical reactivity. nih.govnih.gov The ability to modify both the central metal and the peripheral positions of the macrocycle allows for the fine-tuning of these properties for specific applications, ranging from catalysis and chemical sensing to photodynamic therapy and solar energy conversion. researchgate.netnih.govnih.gov
Significance of Peripheral Nitro Substituents in Metallophthalocyanine Design
The introduction of substituents onto the periphery of the phthalocyanine ring is a key strategy for modulating its electronic and, consequently, its functional properties. The four nitro (NO₂) groups in Zinc(II) tetranitrophthalocyanine are strongly electron-withdrawing. This characteristic significantly impacts the electron density of the entire π-conjugated macrocycle.
The electronic effect of these nitro groups can be tuned by their position on the phthalocyanine ring, which in turn controls the properties of the resulting compound. nih.gov This modification of the electronic structure influences the molecule's absorption spectrum, electrochemical redox potentials, and interaction with other molecules, making it a critical aspect of designing metallophthalocyanines for targeted applications. nih.govrsc.org
Overview of Academic Research Trajectories for this compound
Academic research on this compound has primarily focused on its synthesis, comprehensive characterization, and exploration of its potential applications. Key areas of investigation include its synthesis through methods like base-catalyzed cyclotetramerization and the detailed analysis of its spectroscopic and electrochemical properties. jlu.edu.cnaijr.org A significant portion of research has been dedicated to understanding how its molecular structure, particularly the nitro substituents, dictates its behavior, such as molecular aggregation. aijr.org
Furthermore, the compound's potential in technological applications is an active area of study. This includes its use as a photosensitizer in dye-sensitized solar cells and its potential role in photocatalysis for environmental remediation. aijr.orgworldscientific.comaijr.org Theoretical studies, often employing density functional theory (DFT), complement experimental work to provide deeper insights into its electronic structure and predict its suitability for various applications, including as a material for chemical sensors. aijr.orgaijr.org
Structure
2D Structure
Properties
Molecular Formula |
C36H16N8O8Zn |
|---|---|
Molecular Weight |
753.9 g/mol |
IUPAC Name |
zinc;6,15,24,33-tetranitro-37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene |
InChI |
InChI=1S/C36H16N8O8.Zn/c45-41(46)17-1-5-21-25(9-17)33-14-30-23-7-3-19(43(49)50)11-27(23)35(39-30)16-32-24-8-4-20(44(51)52)12-28(24)36(40-32)15-31-22-6-2-18(42(47)48)10-26(22)34(38-31)13-29(21)37-33;/h1-16H;/q-2;+2 |
InChI Key |
QRBOGSDGVCIIAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=CC4=NC(=CC5=C6C=CC(=CC6=C([N-]5)C=C7C8=C(C=C(C=C8)[N+](=O)[O-])C(=N7)C=C2[N-]3)[N+](=O)[O-])C9=C4C=CC(=C9)[N+](=O)[O-].[Zn+2] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Zinc Ii Tetranitrophthalocyanine
Direct Cyclotetramerization Approaches
The synthesis of Zinc(II) tetranitrophthalocyanine is typically achieved through the cyclotetramerization of substituted phthalonitrile (B49051) or phthalimide (B116566) precursors in the presence of a zinc salt, which acts as a template for the formation of the macrocycle. researchgate.netrsc.org
Solvent-Free Methods Utilizing 4-Nitrophthalimide (B147348)
Solvent-free synthesis presents an alternative, though less common, route for the preparation of this compound. This method involves the high-temperature reaction of 4-nitrophthalimide with a zinc salt and a nitrogen source, such as urea. The absence of a solvent simplifies the purification process and aligns with green chemistry principles. However, controlling the reaction conditions to achieve high yields and purity can be challenging.
Solution-Based Methods with 4-Nitrophthalodinitrile Precursors
Solution-based methods are the most widely employed for synthesizing this compound due to their versatility and scalability. These methods involve the reaction of four equivalents of a 4-nitrophthalodinitrile precursor with a zinc(II) salt in a high-boiling point solvent. researchgate.netaijr.org The zinc salt, typically zinc chloride (ZnCl₂) or zinc acetate (B1210297) (Zn(OAc)₂), serves as a template, guiding the four phthalonitrile units to form the phthalocyanine (B1677752) macrocycle around the central metal ion. nih.govnih.gov
Common solvents for this reaction include 1-pentanol (B3423595), dimethylformamide (DMF), and quinoline, often in the presence of a catalytic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). aijr.orgnih.gov For instance, the cyclotetramerization of 4-nitrophthalonitrile (B195368) in the presence of anhydrous ZnCl₂ and DBU as a catalyst in 1-pentanol at elevated temperatures is a frequently used procedure. bas.bg Another approach involves heating 4-nitrophthalonitrile with ZnCl₂ in the presence of dimethylaminoethanol (B1669961) (DMEA). researchgate.net The reaction of 4-nitrophthalic anhydride (B1165640) with urea, zinc chloride, and a catalytic amount of ammonium (B1175870) molybdate (B1676688) in nitrobenzene (B124822) at 185°C has also been reported to produce the target compound in high yield. rsc.org
Table 1: Comparison of Solution-Based Synthetic Conditions for this compound
| Precursor | Zinc Salt | Solvent | Catalyst/Additive | Temperature (°C) | Yield (%) | Reference |
| 4-Nitrophthalonitrile | ZnCl₂ | 1-Pentanol | DBU | 140-150 | 72 | aijr.org |
| 4-Nitrophthalonitrile | ZnCl₂ | DMEA | - | Reflux | - | researchgate.net |
| 4-Nitrophthalic Anhydride | ZnCl₂ | Nitrobenzene | Ammonium Molybdate, Urea | 185 | 98 | rsc.org |
| 4-Nitrophthalonitrile | Zn(OAc)₂ | 1-Pentanol | DBU | 140-150 | - | nih.gov |
Template Synthesis Strategies
The "template effect" is a fundamental principle in the synthesis of macrocyclic compounds like phthalocyanines. The presence of a metal ion, in this case, Zn(II), is crucial for directing the cyclotetramerization reaction efficiently. researchgate.netrsc.org The zinc ion coordinates with the nitrogen atoms of the precursor molecules, organizing them in a specific geometry that facilitates the ring-closing reaction to form the thermodynamically stable phthalocyanine macrocycle. uzh.ch This templating effect significantly improves the yield of the desired metallophthalocyanine compared to the synthesis of the metal-free analogue. researchgate.net The use of strongly coordinating ions like Zn(II) can dramatically enhance the efficiency of phthalocyanine synthesis. researchgate.net
Post-Synthetic Modifications and Derivatization Routes
The nitro groups on the periphery of the this compound ring are versatile functional handles that allow for a variety of post-synthetic modifications.
Reduction of Nitro Groups to Amino Derivatives
A key transformation of this compound is the reduction of its four nitro groups to form Zinc(II) tetraaminophthalocyanine. This conversion is significant because the resulting amino groups are highly reactive and can be used for further functionalization. Several reducing agents and conditions have been explored for this purpose.
Commonly used methods include reduction with sodium sulfide (B99878) (Na₂S) or tin(II) chloride (SnCl₂) in an appropriate solvent. bas.bgcommonorganicchemistry.com Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or hydrazine (B178648) hydrate (B1144303) is another effective method. bas.bgcommonorganicchemistry.com The choice of reducing agent can be critical to avoid side reactions and ensure a high yield of the desired tetraamino product. For example, zinc powder in acidic media provides a mild method for this reduction. commonorganicchemistry.comwikipedia.org
Table 2: Selected Reagents for the Reduction of this compound
| Reducing Agent | Conditions | Product | Reference |
| Sodium Sulfide (Na₂S) | Aqueous solution | Zinc(II) tetraaminophthalocyanine | commonorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | Acidic media | Zinc(II) tetraaminophthalocyanine | bas.bgcommonorganicchemistry.com |
| Palladium on Carbon (Pd/C) | H₂ gas or Hydrazine | Zinc(II) tetraaminophthalocyanine | bas.bg |
| Zinc Powder | Acidic media (e.g., Acetic Acid) | Zinc(II) tetraaminophthalocyanine | commonorganicchemistry.comwikipedia.org |
Conjugation with Polymeric and Supramolecular Entities
The amino-functionalized Zinc(II) tetraaminophthalocyanine serves as a versatile platform for conjugation with various molecules, including polymers and supramolecular structures. nih.govcapes.gov.br This derivatization is a common strategy to improve the solubility, processability, and functionality of the phthalocyanine core.
One approach involves grafting the pre-formed phthalocyanine onto a polymer backbone. researchgate.net For instance, the amino groups of Zinc(II) tetraaminophthalocyanine can react with functional groups on a polymer, such as acid chlorides or epoxides, to form stable covalent linkages. Another method is the encapsulation of the phthalocyanine within polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid)-b-poly(ethylene glycol) (PLGA-b-PEG), which can enhance its delivery and cellular uptake. mdpi.com
Furthermore, single-chain polymer molecules containing zinc phthalocyanine can be synthesized via intramolecular formation from a precursor copolymer. researchgate.net For example, a copolymer containing phthalonitrile units can be subjected to intramolecular cyclotetramerization in the presence of a zinc salt to form the phthalocyanine moiety within a single polymer chain. researchgate.net The resulting phthalocyanine-polymer conjugates often exhibit unique photophysical and photochemical properties, making them suitable for applications in materials science and medicine. researchgate.net The interaction with supramolecular structures, such as crown ethers, can also lead to the formation of J-aggregated nano-assemblies, which have potential applications in optoelectronics. nih.gov
Isomeric Separation and Characterization of Structural Variants
The synthesis of this compound, typically proceeding from 4-nitrophthalonitrile, results in a mixture of four structural isomers. These isomers arise from the different possible orientations of the nitro groups on the peripheral positions of the phthalocyanine macrocycle. The four isomers are designated based on their molecular symmetry point groups: C4h, D2h, C2v, and Cs. The statistical ratio of their formation is expected to be 1:1:2:4, respectively. Due to the distinct spatial arrangement of the nitro substituents, each isomer possesses unique physicochemical properties, which necessitates their separation for specific applications and detailed characterization.
The separation of these structural variants is a significant challenge in phthalocyanine chemistry. However, chromatographic techniques have proven effective in isolating these closely related compounds. Column chromatography is a primary method employed for the separation of this compound isomers. worldscientific.comresearchgate.net For instance, researchers have successfully separated C2v and Cs isomers of this compound using column chromatography. worldscientific.comresearchgate.net While specific details on the stationary and mobile phases for this particular compound are limited in readily available literature, general methodologies for tetrasubstituted phthalocyanines often involve silica (B1680970) gel or alumina (B75360) as the stationary phase, with a range of organic solvent mixtures as the mobile phase.
High-performance liquid chromatography (HPLC) is another powerful technique for the separation of phthalocyanine isomers, including those of zinc phthalocyanines with different peripheral substituents. researchgate.netresearchgate.net The use of specialized stationary phases, such as C-30 alkyl phases, has been reported to successfully separate all four structural isomers of other tetrasubstituted metallophthalocyanines. researchgate.netresearchgate.net While not explicitly detailed for the tetranitro derivative, this approach is highly relevant. In some cases, preparative thin-layer chromatography (TLC) has been used to separate C4h and D2h isomers of related nickel(II) phthalocyanines, while HPLC on an analytical chiral column was required to resolve the C2v and Cs isomers. rsc.org
Once separated, the characterization of each isomer is crucial to confirm its identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (1H) NMR spectroscopy is a key tool for distinguishing between the isomers. The symmetry of each isomer dictates the number and splitting pattern of the signals corresponding to the aromatic protons on the phthalocyanine ring. researchgate.netrsc.org For example, the highly symmetric C4h isomer would exhibit a simpler spectrum compared to the less symmetric Cs isomer.
Absorption (UV-Vis) Spectroscopy: The electronic absorption spectra of the isomers in the Q-band region (around 600-700 nm) can show subtle differences. These variations in the absorption maxima and the shape of the bands are influenced by the symmetry of the isomer and the electronic effects of the nitro groups. worldscientific.comresearchgate.net These distinct spectral fingerprints aid in the identification of the separated isomers.
The table below summarizes the common techniques used for the separation and characterization of this compound and related tetrasubstituted phthalocyanine isomers.
| Technique | Application | Key Findings/Observations | References |
| Column Chromatography | Separation of Isomers | Successful separation of C2v and Cs isomers of this compound. | worldscientific.comresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Separation of Isomers | Effective for separating all four structural isomers (C4h, D2h, C2v, Cs) of tetrasubstituted phthalocyanines, particularly with specialized phases like C-30. | researchgate.netresearchgate.net |
| Thin-Layer Chromatography (TLC) | Separation of Isomers | Used for the preparative separation of C4h and D2h isomers of related phthalocyanines. | rsc.org |
| 1H NMR Spectroscopy | Characterization | Distinguishes isomers based on the number and pattern of signals from aromatic protons, reflecting the molecular symmetry. | researchgate.netrsc.org |
| UV-Vis Spectroscopy | Characterization | Isomers exhibit distinct Q-band absorption spectra, aiding in their identification. | worldscientific.comresearchgate.net |
| Infrared (IR) Spectroscopy | Characterization | Confirms the presence of nitro functional groups. |
The successful separation and characterization of the structural variants of this compound are critical for understanding how the isomeric structure influences the compound's properties and for developing materials with tailored characteristics for specific technological applications.
Advanced Spectroscopic Characterization and Structural Elucidation Studies
Vibrational Spectroscopy Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for confirming the structure of Zinc(II) tetranitrophthalocyanine by identifying the characteristic vibrational frequencies of its constituent bonds. The analysis of the solid-state Attenuated Total Reflectance (ATR)-IR spectrum provides clear evidence for the presence of both the phthalocyanine (B1677752) macrocycle and the peripherally substituted nitro groups.
The successful incorporation of the nitro (NO₂) functional groups is confirmed by the appearance of strong absorption bands corresponding to their symmetric and asymmetric stretching vibrations. Research has identified these characteristic peaks at approximately 1518 cm⁻¹ and 1338 cm⁻¹. aijr.org The presence of the extensive phthalocyanine metal-organic framework is also clearly delineated by a series of distinct bands. Key vibrations include a broad peak around 3420 cm⁻¹, a sharp signal at 1090 cm⁻¹, and other significant peaks at 1602 cm⁻¹, 725 cm⁻¹, and 696 cm⁻¹. aijr.org
Table 1: Characteristic FT-IR Peaks for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 1518 | Asymmetric NO₂ Stretch | aijr.org |
| 1338 | Symmetric NO₂ Stretch | aijr.org |
| 3420 | Phthalocyanine Framework | aijr.org |
| 1602 | Phthalocyanine Framework (C=C Stretch) | aijr.org |
| 1090 | Phthalocyanine Framework | aijr.org |
| 725 | Phthalocyanine Framework (γC-H) | aijr.org |
| 696 | Phthalocyanine Framework | aijr.org |
Raman Spectroscopy
Raman spectroscopy offers complementary information to FT-IR, probing molecular vibrations that result in a change in polarizability. Studies on this compound (ZnTNPc) and related compounds show that the central metal ion has a strong influence on the spectral behavior. researchgate.net For zinc phthalocyanine derivatives, the most intense bands in the Raman spectrum are typically found in the 1300-1600 cm⁻¹ region, which are attributed to vibrations of the macrocycle's bridge bonds and rings. researchgate.netresearchgate.net
For ZnTNPc, key Raman bands are observed that align with those of the parent Zinc Phthalocyanine (ZnPc), though with shifts and intensity changes due to the electronic influence of the nitro substituents. For comparison, the most intense bands for powdered ZnPc are located at approximately 678, 748, 835, 1335, and 1508 cm⁻¹. researchgate.net The band around 1517 cm⁻¹ in the parent ZnPc, which is associated with large displacements on the C-N-C bridges, is a known marker for the metal ion's environment. researchgate.net Vibrations in the 600-900 cm⁻¹ range are generally assigned to deformations of the benzene (B151609) and isoindole rings. researchgate.net The introduction of nitro groups modifies the electronic distribution and symmetry of the macrocycle, which is reflected in the Raman spectrum.
Electronic Spectroscopy and Band Assignment
Electronic spectroscopy techniques, such as UV-Visible absorption, are crucial for understanding the electronic structure and aggregation behavior of this compound.
UV-Visible Absorption Spectroscopy in Solution and Thin Films
The UV-Visible absorption spectrum of metallophthalocyanines is defined by two principal electronic transitions within the 18-π electron aromatic system. rsc.org These are the intense, sharp Q-band in the visible/near-IR region (typically 600-700 nm) and the Soret band (or B-band) in the near-UV region (typically 300-400 nm). rsc.orgdntb.gov.ua
For this compound, the Q-band arises from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), while the Soret band corresponds to deeper π-π* transitions. rsc.orgdntb.gov.ua In a tetrahydrofuran (B95107) (THF) solution, this compound exhibits its Q-band maximum at approximately 687 nm, with a less intense vibrational satellite peak around 641 nm. researchgate.net
A key feature of phthalocyanines is their tendency to aggregate in solution, which significantly alters their UV-Vis spectra. This aggregation, typically a face-to-face stacking of the planar macrocycles, often leads to a broadening and red-shifting of the Q-band, which is characteristic of J-type aggregation. dntb.gov.ua This phenomenon has been observed for this compound, where aggregation is indicated by notably broad and red-shifted Q and Soret bands. dntb.gov.ua The formation of aggregates is highly dependent on the solvent and concentration.
Table 2: UV-Visible Absorption Maxima (λmax) for this compound
| Spectral Band | Wavelength (nm) | Solvent | Reference |
|---|---|---|---|
| Q-Band (max) | 687 | THF | researchgate.net |
| Q-Band (vibronic) | 641 | THF | researchgate.net |
| Soret Band | ~350 | Various | rsc.orgdntb.gov.ua |
Diffuse Reflectance Spectroscopy (DRS-UV-Vis)
Diffuse Reflectance Spectroscopy is used to analyze the electronic absorption properties of solid-state powder samples. This technique is particularly useful for materials like phthalocyanines that may have low solubility. The DRS spectrum of the parent compound, Zinc Phthalocyanine (ZnPc), shows a broad absorption in the visible region, corresponding to the Q-band observed in solution. ijsr.net When ZnPc is supported on a substrate like titanium dioxide (TiO₂), its DRS spectrum clearly shows the characteristic Q-band absorption of the phthalocyanine, establishing the presence of new absorption bands for the composite material around 1.5 eV. ijsr.net For this compound, DRS would similarly be expected to show a strong Q-band absorption in the 600-700 nm range, providing information on the electronic transitions in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
¹H NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing information about the chemical environment of the hydrogen atoms on the aromatic rings. Due to the molecule's symmetry and the electron-withdrawing nature of the nitro groups, a specific pattern of signals is expected.
Analysis of a low-aggregation sample has confirmed the formation of the compound, revealing three distinctive singlet peaks in the aromatic region at 7.2812, 7.1772, and 7.0753 ppm. washington.edu The appearance of these sharp singlets is consistent with the protons on the substituted benzene rings of the phthalocyanine macrocycle. Furthermore, the presence of molecular aggregation can also be inferred from ¹H NMR data. In aggregated samples, a downfield drift of signals can occur, and an additional peak has been noted at 8.1335 ppm, which is attributed to this effect. washington.edu Spectra recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) confirm the signals in the complex aromatic region, providing definitive structural verification.
Table 3: ¹H NMR Chemical Shifts (δ) for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment | Condition | Reference |
|---|---|---|---|---|
| 7.2812 | Singlet | Aromatic Proton | Low Aggregation | washington.edu |
| 7.1772 | Singlet | Aromatic Proton | Low Aggregation | washington.edu |
| 7.0753 | Singlet | Aromatic Proton | Low Aggregation | washington.edu |
| 8.1335 | Singlet | Aromatic Proton | Aggregated Species | washington.edu |
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a critical tool for confirming the synthesis of this compound by mapping its proton environment. Analysis of the compound reveals characteristic signals in the aromatic region of the spectrum.
Detailed research findings indicate the presence of three distinct singlet peaks for the aromatic protons. worldscientific.com This pattern is a key indicator of the successful formation of the tetranitro-substituted phthalocyanine macrocycle. The chemical shifts for these protons have been reported as follows:
| Peak | Chemical Shift (δ) in ppm | Integration Value (Relative) | Description |
| 1 | 7.2812 | 1.2275 | Aromatic Proton |
| 2 | 7.1772 | 1.0000 | Aromatic Proton |
| 3 | 7.0753 | 1.0618 | Aromatic Proton |
| 4 | 8.1335 | 0.4200 | Aggregation-related downfield peak |
Data sourced from a study on a low-aggregation sample. worldscientific.com
The presence of a peak at a downfield chemical shift of 8.1335 ppm is theorized to be a result of molecular aggregation. worldscientific.com This phenomenon, where the phthalocyanine molecules stack together, influences the electronic environment of the protons and is a known characteristic of these macrocyclic compounds in solution. worldscientific.comnih.gov Studies have successfully synthesized and characterized the compound using ¹H NMR among other techniques. mdpi.comacs.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
While ¹³C NMR is a standard technique for elucidating the carbon skeleton of organic compounds, specific experimental data for the ¹³C NMR chemical shifts of this compound are not extensively detailed in the reviewed scientific literature. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry is employed to determine the precise mass-to-charge ratio of a compound, thereby confirming its molecular weight and elemental composition.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for analyzing large, non-volatile molecules like phthalocyanines. While specific experimental MALDI-TOF data for this compound is not detailed in the reviewed literature, the technique is widely used for characterizing related zinc phthalocyanine derivatives. nih.gov For reference, the theoretical molecular weight of the compound can be calculated to guide future mass spectrometric analysis.
| Compound Name | Molecular Formula | Calculated Molecular Weight ( g/mol ) |
| This compound | C₃₂H₁₂N₁₂O₈Zn | 757.88 |
This calculated value serves as a benchmark for identifying the molecular ion peak in future MALDI-TOF analyses of this specific compound. The technique has been successfully applied to confirm the mass of precursor and derivative compounds in synthetic pathways involving this compound. nih.gov
Morphological and Crystalline Structure Characterization
Microscopic techniques are essential for understanding the physical form, surface features, and crystalline arrangement of materials at the nanoscale.
Scanning Electron Microscopy (SEM) has been utilized to investigate the morphology of composite materials and heterostructures that incorporate this compound. For instance, in the fabrication of organic-inorganic heterostructures, SEM is used to characterize the resulting materials, such as nanofibers composed of 2,9,16,23-tetranitrophthalocyanine zinc (TNZnPc) and titanium dioxide (TiO₂). worldscientific.com These analyses are crucial for understanding how the phthalocyanine integrates with other materials, which is vital for applications like photocatalysis. worldscientific.comgoogle.com
Transmission Electron Microscopy (TEM) provides higher resolution imaging to probe the size, shape, and internal structure of nanomaterials. TEM has been employed to characterize nanostructures functionalized with this compound. Studies on hollow TiO₂ nanospheres designed for therapeutic applications used TEM to examine the morphology of the nanoparticles before and after functionalization with the phthalocyanine. cambridge.org Similarly, TEM analysis was used to determine the size of nanoparticles formed by encapsulating a derivative made from this compound. nih.govmdpi.com These investigations confirm the successful fabrication of the desired nanostructures and provide insight into their physical dimensions and the distribution of the phthalocyanine within the composite. worldscientific.comcambridge.org
X-Ray Diffraction (XRD) Analysis of Films and Powders
X-ray diffraction (XRD) is a powerful non-destructive technique employed to investigate the crystalline structure of materials, providing insights into phase identification, crystallite size, and molecular packing. While the synthesis and other spectroscopic characterizations of this compound (ZnTNPc) have been reported, detailed XRD structural data, including specific 2θ diffraction angles, d-spacing, and lattice parameters for either its powder or thin film forms, are not extensively available in publicly accessible literature. aijr.orgresearchgate.netaijr.org
However, the analysis of structurally related zinc phthalocyanine (ZnPc) derivatives by XRD provides a framework for understanding the expected crystalline behavior of ZnTNPc. Studies on various substituted ZnPc compounds reveal that they can exist in different polymorphic forms, most commonly the α- and β-phases, which are characterized by distinct molecular arrangements and, consequently, different XRD patterns. The introduction of substituents onto the phthalocyanine ring, such as nitro groups, is known to influence the crystal packing and electronic properties of the material. aps.org
Analysis of Powder Samples:
For powder samples of metallophthalocyanines, XRD analysis typically reveals their polycrystalline nature. The positions and relative intensities of the diffraction peaks are used to identify the crystalline phase. For instance, in studies of other substituted ZnPc powders, distinct diffraction patterns corresponding to α- and β-polymorphs have been identified. It is anticipated that a powder XRD pattern of ZnTNPc would similarly exhibit a series of diffraction peaks indicative of its specific crystalline arrangement, though specific data is not currently available for comparison.
Analysis of Thin Films:
The structure of phthalocyanine thin films is highly dependent on the deposition conditions, such as substrate temperature and deposition rate, as well as the nature of the substrate itself. XRD is crucial for determining the molecular orientation and crystalline order within these films. In many cases, phthalocyanine films exhibit a preferred orientation, with the molecules stacking in a specific direction relative to the substrate surface. This is often observed as a strong diffraction peak at a low 2θ angle in the XRD pattern. For example, vacuum-deposited ZnPc thin films often show a preferred orientation of the α-phase. aps.org It is plausible that ZnTNPc thin films would also exhibit preferred orientations and potentially different polymorphic forms depending on the fabrication method.
While specific experimental XRD data for this compound remains to be broadly published, the established methodologies for analyzing similar phthalocyanine compounds provide a clear path for its future structural characterization. Such studies would be invaluable for correlating the molecular structure of ZnTNPc with its observed electronic and optical properties.
Electrochemical Behavior and Redox Chemistry Investigations
Cyclic Voltammetry Studies of Redox Processes
Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of Zinc(II) phthalocyanine (B1677752) derivatives. The central zinc(II) metal ion is electrochemically inactive because its d-orbitals lie outside the HOMO-LUMO energy levels of the phthalocyanine macrocycle. nih.gov Consequently, the observed redox processes are typically ring-based, involving the π-electron system of the phthalocyanine ligand. nih.gov
The electrochemical behavior of Zinc(II) tetranitrophthalocyanine has been studied in solvents like N,N-dimethylformamide (DMF). jlu.edu.cn In general, zinc phthalocyanines exhibit multiple redox processes. For instance, studies on other substituted zinc phthalocyanines have shown one oxidation and up to three reduction pairs. dergipark.org.tr The processes are often reversible and diffusion-controlled. dergipark.org.tr
For a related peripherally substituted Zinc(II) phthalocyanine, CV measurements in dichloromethane (B109758) (DCM) revealed one-electron reduction and oxidation processes. The specific potentials for these processes provide a baseline for understanding the electronic nature of the phthalocyanine ring. nih.gov The HOMO-LUMO gap, estimated from the difference between the first oxidation and first reduction potentials, is an indicator of the molecule's intermolecular electron transfer capabilities. nih.gov
Table 1: Cyclic Voltammetry Data for a Substituted Zinc(II) Phthalocyanine in DCM nih.gov This table presents data for a related compound, illustrating typical redox events for Zinc(II) phthalocyanines.
| Process | Potential (V) vs Ag/AgCl |
| First Reduction | -0.54 |
| Second Reduction | -1.37 |
| First Oxidation | 0.43 |
| Second Oxidation | 1.23 |
Data sourced from a study on a Zinc(II) phthalocyanine with 2-(2,4-dichloro-benzyl)-4-(1,1,3,3-tetramethyl-butyl)-phenoxy substituents. nih.gov
Spectroelectrochemical Analysis of Oxidation States
Spectroelectrochemistry provides invaluable insights by correlating electrochemical events with changes in the electronic absorption spectrum. This technique allows for the identification and characterization of species generated at different electrode potentials. For this compound, spectroelectrochemical studies in DMF have successfully identified the electronic spectra of five distinct oxidation states. jlu.edu.cn
The analysis involves applying a controlled potential to a solution of the complex in an optically transparent electrode and recording the UV-Vis spectrum. As the potential is changed, the initial spectrum of the neutral complex, characterized by a strong Q-band absorption in the visible region, transforms into the spectrum of the reduced or oxidized species.
For example, in a study of a non-peripherally substituted Zinc(II) phthalocyanine, the reduction processes showed distinct spectral changes. dergipark.org.tr Upon application of a negative potential, the intensity of the original Q-band decreased, while new bands corresponding to the reduced species, such as [ZnIIPc⁻³]⁻, appeared at different wavelengths. dergipark.org.tr Similarly, applying an oxidative potential led to a decrease in the Q-band intensity, indicating the formation of the oxidized species. dergipark.org.tr These spectral shifts and the appearance of new bands are characteristic of the changes in the electronic structure of the phthalocyanine macrocycle as electrons are added or removed. dergipark.org.trresearchgate.net
Table 2: Observed Spectral Changes During Redox Processes of a Substituted Zn(II)Pc dergipark.org.tr This table illustrates typical spectral changes observed during spectroelectrochemical experiments on a related Zn(II) phthalocyanine.
| Redox State | Applied Potential (V) | Original Bands (nm) | New Bands (nm) |
| First Reduction | -1.25 | 661, 700 | 552, 586 |
| Oxidation | 1.00 | Q-band decreases | No new bands reported |
Data sourced from a study on a non-peripherally tetra-(4,5-diphenyl-4H-1,2,4-triazol-3-ylthio) substituted Zn(II) phthalocyanine. dergipark.org.tr
Influence of Substituents on Electrochemical Parameters
The nature and position of substituents on the phthalocyanine ring profoundly influence its electrochemical properties. The four nitro (NO₂) groups on this compound are strongly electron-withdrawing. This property has a significant impact on the molecule's redox potentials and its electronic spectrum.
Electron-withdrawing substituents, such as nitro groups, make the phthalocyanine ring more electron-deficient. rsc.org This increased electrophilicity facilitates reduction, shifting the reduction potentials to more positive values, and makes oxidation more difficult, shifting oxidation potentials to more positive values. The structural placement of these groups (peripheral vs. non-peripheral) also plays a critical role. nih.govnih.gov For instance, the electronic effect of nitro groups differs depending on their substitution position, which in turn affects the UV-vis spectra and electrochemical behavior. nih.gov
Theoretical studies using Density Functional Theory (DFT) have corroborated these experimental findings. uchile.cl Calculations show that electron-withdrawing substituents alter the HOMO and LUMO energy levels of the phthalocyanine dye. Specifically, compared to an unsubstituted phthalocyanine, an electron-withdrawing group generally lowers the energy of both the HOMO and LUMO orbitals. uchile.cl This change affects the ease of electron injection and other electron transfer processes. Spectroscopically, electron-withdrawing groups typically cause a blue shift (a shift to shorter wavelengths) of the Q-band in the UV-Vis spectrum. uchile.cl
The presence of peripheral substituents is also known to enhance the yield of the triplet state, a key parameter in photodynamic applications. rsc.org Among various substituted zinc phthalocyanines, the specific electronic nature of the substituent dictates properties such as triplet lifetime and singlet oxygen quantum yield. rsc.org
Photophysical and Photochemical Properties Research
Fluorescence Spectroscopy and Quantum Yield Determination
Zinc(II) tetranitrophthalocyanine, like other metallophthalocyanines, exhibits characteristic fluorescence in the red region of the electromagnetic spectrum. The fluorescence properties, including the quantum yield (ΦF), are sensitive to the molecular environment. The fluorescence quantum yield is a measure of the efficiency of photon emission through fluorescence after absorption of a photon.
Research indicates that the presence of peripheral substituents on the phthalocyanine (B1677752) macrocycle affects the photophysical parameters. For instance, the fluorescence quantum yields (ΦF) of various zinc phthalocyanine derivatives have been determined using comparative methods, often with unsubstituted Zinc(II) phthalocyanine (ZnPc) as a standard. researchgate.netrsc.org The ΦF value for unsubstituted ZnPc is reported to be around 0.18 to 0.20 in dimethyl sulfoxide (B87167) (DMSO). researchgate.netrsc.org For substituted derivatives, these values can change significantly. For example, a study on an octathioglycosylated zinc(II) phthalocyanine reported a ΦF of 0.06, with the low value attributed to electronic and heavy atom effects from sulfur, as well as potential effects from the appended sugars. nih.gov In contrast, some quaternized serotonin (B10506) substituted zinc phthalocyanines have shown higher fluorescence quantum yields than unsubstituted ZnPc. cumhuriyet.edu.tr
The fluorescence lifetime (τF), the average time the molecule spends in the excited singlet state before returning to the ground state, is another crucial parameter. For a related octathioglycosylated zinc phthalocyanine in DMSO, the fluorescence lifetime was measured to be 2.1 ns. nih.gov
Interactive Table: Fluorescence Quantum Yields of Selected Zinc Phthalocyanine Derivatives
Use the dropdown menu to select a solvent and see the corresponding fluorescence quantum yields.
Triplet State Dynamics and Lifetime Measurements
Upon photoexcitation, the molecule can transition from the excited singlet state (S₁) to a longer-lived excited triplet state (T₁) via a process called intersystem crossing. The efficiency of this process is quantified by the triplet quantum yield (ΦT). The triplet state is crucial for applications like photodynamic therapy as it is the primary state responsible for generating reactive oxygen species.
Studies have shown that peripheral substituents on the zinc phthalocyanine macrocycle enhance the triplet state yield. rsc.org Zinc phthalocyanines are known for their high triplet quantum yields and long triplet lifetimes, which are advantageous for increasing the probability of interaction with molecular oxygen. nih.gov For a series of glycosylated zinc phthalocyanines, triplet quantum yields were found to be high, ranging from 0.68 to 0.88. nih.gov The triplet state lifetimes (τT) for these compounds were in the range of 100-430 µs in argon-saturated solutions. nih.gov In another study, the triplet lifetime for tetracarboxy zinc phthalocyanine was determined to be around 4.5 µs. d-nb.info The lifetime of the triplet state can be influenced by factors such as the solvent, concentration, and the presence of quenchers. d-nb.info
Singlet Oxygen Generation and Quantum Yields
The excited triplet state of this compound can transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). This is a key process in Type II photodynamic therapy. The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ).
High singlet oxygen quantum yields are a desirable characteristic for photosensitizers. rsc.org The presence of certain substituents can enhance this property. For instance, a sulfonated derivative of zinc phthalocyanine was found to have a high singlet oxygen quantum yield. rsc.org For an octagalactosylated zinc phthalocyanine, the ΦΔ was reported to be 0.69. nih.gov The determination of ΦΔ is often carried out using a chemical trapping method with a scavenger like 1,3-diphenylisobenzofuran (B146845) (DPBF), where the decrease in DPBF absorbance is monitored. rsc.orgresearchgate.net Unsubstituted ZnPc is often used as a reference standard, with reported ΦΔ values of 0.67 in DMSO and 0.56 in DMF. researchgate.net
Interactive Table: Singlet Oxygen Quantum Yields of Selected Zinc Phthalocyanine Derivatives
Select a compound from the dropdown menu to view its reported singlet oxygen quantum yield and the solvent used for the measurement.
Photoinduced Electron Transfer and Charge Transfer Dynamics
Photoinduced electron transfer (PET) is another deactivation pathway for the excited state of this compound. In this process, the excited photosensitizer can act as an electron donor or acceptor. The fluorescence of zinc phthalocyanines can be quenched by electron acceptors like benzoquinone. rsc.orgnih.gov
Studies on a system where zinc phthalocyanine is linked to a viologen moiety (an electron acceptor) have demonstrated photoinduced electron transfer. rsc.org Upon irradiation, fluorescence quenching occurs, and a long-lived charge-separated state is formed, as observed by nanosecond laser photolysis. rsc.org This charge separation is a key step in converting light energy into chemical energy. The dynamics of charge transfer are fundamental to understanding the potential of these compounds in applications like artificial photosynthesis and molecular electronics.
Solvatochromism and Solvent Effects on Photophysical Parameters
Solvatochromism refers to the change in the color of a solution of a chemical compound with a change in the solvent polarity. The absorption and emission spectra of zinc phthalocyanines, including this compound, are known to be influenced by the solvent environment. rsc.org The Q-band, which is the most intense absorption band in the visible region, can exhibit shifts in its position depending on the solvent.
For various zinc phthalocyanine derivatives, the largest red shifts of the Q-band have been observed in aromatic solvents, with 1-chloronaphthalene (B1664548) causing the highest shift. sci-hub.box This suggests that aromatic solvents stabilize the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine complex. sci-hub.box Coordinating solvents can also interact with the central zinc atom, which stabilizes the LUMO and can lead to a red shift. sci-hub.box
Solvents also affect other photophysical parameters. For example, higher fluorescence quantum yields for some zinc phthalocyanines were observed in tetrahydrofuran (B95107) (THF). sci-hub.box Furthermore, the near-infrared absorption of solvents can quench both the triplet state of the phthalocyanine derivative and the generated singlet oxygen, particularly if the solvent absorbs around the energy levels of the triplet state (~1100 nm) or singlet oxygen (~1270 nm). rsc.org Aprotic solvents like N,N-dimethylformamide (DMF) have been noted to have a low affinity for coordinating with the central zinc ion, which can affect the stability of the phthalocyanine. mdpi.com
Aggregation Phenomena and Supramolecular Chemistry
Self-Assembly and Aggregation Behavior in Solution
Zinc(II) tetranitrophthalocyanine exhibits a pronounced tendency to self-assemble and aggregate in solution. aijr.org This behavior is primarily driven by π-π electronic interactions and van der Waals forces between the extensive π-conjugated systems of the phthalocyanine (B1677752) rings. nih.gov The aggregation process can lead to the formation of different types of assemblies, with J-type and H-type aggregates being common. J-aggregates are characterized by a head-to-tail arrangement of the molecules, often resulting in a red-shift of the Q-band in the UV-Vis absorption spectrum. researchgate.net Conversely, H-aggregates involve a face-to-face stacking, typically causing a blue-shift of the Q-band. researchgate.net
For this compound, UV-Vis analysis has shown that the Q and Soret bands are notably broad and red-shifted, which is characteristic of phthalocyanine aggregation. aijr.org This observation, along with NMR aggregation data, suggests the formation of J-type aggregates. aijr.org Theoretical calculations, such as Density Functional Theory (DFT), have been employed to understand the binding mode within these aggregates. These studies support a tetranitro to metal center aggregation binding mode, which facilitates increased π-π* transitions between the aromatic units of the complex. aijr.org This increased interaction is responsible for the observed broadening of the absorption bands. aijr.org
The aggregation of this compound can lead to aggregation-caused quenching (ACQ), a phenomenon that reduces the efficiency of generating useful photo-charges, making it less desirable for applications like dye-sensitized solar cells at certain concentrations. aijr.orgaijr.org The driving forces behind the self-assembly of zinc phthalocyanine chromophores are primarily π–π electronic interactions and van der Waals forces. nih.gov In some cases, specific interactions such as hydrogen bonding or coordination of the central metal ion with atoms in the ring's substituents or with solvent molecules can also play a role. nih.gov
Concentration and Solvent Dependence of Aggregation
The extent of aggregation of this compound is highly dependent on both its concentration and the nature of the solvent. Generally, increasing the concentration of the phthalocyanine in solution leads to a greater degree of aggregation. researchgate.net This is a common phenomenon observed for many phthalocyanine derivatives. researchgate.net
The choice of solvent plays a crucial role in modulating aggregation. In coordinating solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), aggregation is often reduced. researchgate.netresearchgate.net This is because the solvent molecules can coordinate axially to the central zinc ion, sterically hindering the close approach of other phthalocyanine molecules. researchgate.net For instance, in DMSO, the Q-bands of glycosylated zinc phthalocyanines remain sharp and intense, indicating a lack of significant aggregation, as DMSO has a tendency to bind axially to the zinc(II) phthalocyanine. researchgate.net
Conversely, in non-coordinating or aqueous solvents, the tendency for aggregation is significantly higher. nih.govresearchgate.net Water, in particular, promotes hydrophobic interactions that drive the phthalocyanine molecules to aggregate. nih.gov The aggregation behavior in different solvents can be monitored using UV-Vis spectroscopy, where changes in the shape and position of the Q-band provide evidence for the formation of aggregates. researchgate.net For example, a decrease in the intensity and a broadening or shifting of the Q-band are indicative of aggregation. researchgate.net
Table 1: Solvent Effects on the Aggregation of Zinc Phthalocyanine Derivatives
| Solvent | Effect on Aggregation | Spectroscopic Observation | Reference |
|---|---|---|---|
| Dimethyl sulfoxide (DMSO) | Reduces aggregation | Sharp and intense Q-bands | researchgate.net |
| Dimethylformamide (DMF) | Reduces aggregation | Concentration-dependent UV-Vis spectra show monomeric behavior at low concentrations | researchgate.net |
| Water | Promotes aggregation | Broadened and often blue-shifted Q-band (H-aggregation) | nih.govresearchgate.net |
| Toluene | Reduces aggregation | Narrow Q-bands | sci-hub.box |
Strategies for Mitigating Aggregation (e.g., Polymer Conjugation, Nanocomposites)
Given that aggregation can be detrimental to the performance of this compound in various applications, several strategies have been developed to mitigate this phenomenon.
One effective approach is the introduction of bulky substituents onto the periphery of the phthalocyanine ring. These substituents create steric hindrance that prevents the close packing of the macrocycles, thereby reducing aggregation. For example, the introduction of bulky 2,4-di-tert-butylphenoxy-substituents on a phthalocyanine resulted in no aggregation even at concentrations up to 1x10⁻³ M. researchgate.net
Another strategy involves the formation of nanocomposites. For instance, this compound has been incorporated into multi-walled carbon nanotubes (MWCNTs) to create nanocomposites. aijr.org This approach can help to physically separate the phthalocyanine molecules, reducing their tendency to aggregate.
Polymer conjugation is also a widely used method to prevent aggregation. By attaching the phthalocyanine to a polymer backbone, the polymer chains can sterically shield the phthalocyanine units from each other. For example, codeposition of cobalt phthalocyanine with a coordinating polymer like poly(4-vinylpyridine) (P4VP) has been shown to mitigate aggregation. nih.gov The axial coordination of the polymer to the central metal ion can effectively "solvate" the phthalocyanine, leading to a better dispersion of the monomeric species within the polymer film. nih.gov Similarly, conjugation with polyethylene (B3416737) glycol (PEG) linkers has been shown to increase the water solubility and fluorescence of zinc phthalocyanine-peptide conjugates by reducing aggregation. nih.gov
A ligand-assisted reprecipitation method has also been reported to prepare aggregation-free zinc phthalocyanine-doped nanoparticles. In this method, a short-chain ligand like hexylamine (B90201) is introduced to coordinate with the zinc phthalocyanine during reprecipitation, which alleviates aggregation within the polymeric nanomatrix. researchgate.net
Supramolecular Structures and Their Characterization
The self-assembly of this compound and its derivatives can lead to the formation of well-defined supramolecular structures. These structures can range from simple dimers and trimers to more complex, ordered assemblies. rsc.org The formation of these supramolecular architectures is governed by the same non-covalent interactions that drive aggregation, namely π-π stacking.
The characterization of these supramolecular structures is crucial for understanding their properties and potential applications. UV-Visible absorption spectroscopy is a primary tool for studying aggregation, as the formation of aggregates leads to distinct changes in the absorption spectrum, particularly in the Q-band region. scispace.com The appearance of new bands or shifts in the existing bands can provide information about the type of aggregate formed (e.g., H- or J-aggregates). researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for characterizing supramolecular structures. Well-resolved ¹H-NMR spectra can be obtained for non-aggregated species, while aggregation often leads to broadened signals. nih.gov
Other techniques used to characterize these structures include:
Circular Dichroism (CD) spectroscopy: Useful for studying the formation of chiral supramolecular assemblies. researchgate.net
Mass Spectrometry (e.g., MALDI-TOF): Can be used to identify the size and composition of aggregates. researchgate.net
Scanning Electron Microscopy (SEM): Provides morphological information about the resulting supramolecular structures in the solid state. nih.gov
Independent Gradient Model based on Hirshfeld partition of molecular density (IGMH) analysis: A computational method used to reveal the nature of intermolecular interactions, such as π-π stacking, that lead to aggregation. rsc.org
Theoretical calculations, such as DFT, are also invaluable for modeling the structures of aggregates and understanding the electronic interactions that stabilize them. aijr.orgrsc.org These computational methods can predict the most stable conformations of dimers and trimers and help to interpret experimental spectroscopic data. rsc.org
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Zinc(II) tetranitrophthalocyanine and related compounds, DFT calculations are crucial for understanding their potential in applications such as solar cells by modeling their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aijr.orgaijr.org The energy difference between the HOMO and LUMO, known as the band gap, is a key parameter determining the electronic and optical properties of the material. aijr.org
In the case of phthalocyanines, the electronic structure is characterized by a highly delocalized 18-π-electron system. academie-sciences.frresearchgate.net DFT calculations for zinc phthalocyanine (B1677752) (ZnPc) and its derivatives typically show that the ground state possesses A_1g symmetry in a singlet spin state. researchgate.net The introduction of substituents, such as the four nitro groups in this compound, significantly modulates the electronic properties. Electron-withdrawing groups, like the nitro (NO₂) group, are known to decrease the HOMO-LUMO energy gap. researchgate.net
Computational studies on this compound have focused on its orbital configurations. The key frontier orbitals involved in its electronic transitions are the HOMO, LUMO, and the orbital just below the HOMO, designated as HOMO-1. aijr.orgaijr.org DFT calculations help visualize the distribution of electron density in these orbitals, which is essential for understanding charge transfer characteristics and predicting reactivity. youtube.com For instance, DFT has been used to predict the ground-state structures and spectra for various zinc porphyrin complexes, confirming stable D4h structures for symmetrical molecules like unsubstituted ZnPc. researchgate.net Such calculations provide a foundational understanding of the electronic environment that governs the molecule's behavior. rsc.org
Table 1: Key Electronic Transitions in Phthalocyanines from Computational Studies
| Transition | Orbital Change | Corresponding Spectral Band |
|---|---|---|
| Primary Electronic Transition | π HOMO to π* LUMO | Q-band |
| Secondary Electronic Transition | π HOMO-1 to π* LUMO | Soret (or B) band |
This table is based on information from studies on this compound and related phthalocyanine compounds. aijr.orgaijr.org
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate excited-state properties and predict spectroscopic behavior, such as UV-Vis absorption spectra. scielo.brresearchgate.net This method has been successfully applied to phthalocyanines to interpret the origins of their characteristic Q and Soret bands. scielo.brresearchgate.netnih.gov
For this compound, gas-phase TD-DFT calculations have been performed to determine its ideal, unaggregated absorption spectrum. aijr.org These calculations predicted the Soret band, which corresponds to the π HOMO-1 to π* LUMO transition, to be in the 613-632 nm range. aijr.org This theoretical spectrum serves as a crucial baseline to compare against experimental data, where deviations such as red-shifting can indicate phenomena like molecular aggregation. aijr.org
The accuracy of TD-DFT predictions depends heavily on the choice of the exchange-correlation functional and the basis set. scielo.brnih.gov Studies on zinc phthalocyanine have employed functionals like B3LYP with basis sets such as 6-311+G(d,p) to provide accurate descriptions of absorption, fluorescence, and phosphorescence spectra. scielo.brresearchgate.net More advanced techniques like linear-response TD-DFT (LR-TDDFT) have been used to investigate not just ground-state absorption but also excited-state absorption (ESA), which is relevant for applications like optical limiting. rsc.orgnih.govrsc.org These calculations can identify the specific electronic transitions responsible for observed spectral peaks. nih.govscispace.com
Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for this compound
| Spectral Band | Method | Calculated Wavelength (nm) | Experimental Wavelength (nm) |
|---|---|---|---|
| Soret Band | Gas Phase TD-DFT | 613-632 | 600-800 |
The discrepancy between the calculated and experimental range is attributed to aggregation in the experimental sample, which causes a characteristic red shift. aijr.org
Computational Modeling of Aggregation Binding Modes
Phthalocyanine molecules, including this compound, have a strong tendency to aggregate in solution, which significantly alters their properties. academie-sciences.frresearchgate.netacademie-sciences.fr Computational modeling, primarily using DFT, is employed to determine the specific binding modes and structures of these aggregates. aijr.orgrsc.org
For this compound, computational modeling was used to deduce its aggregation behavior. aijr.orgaijr.org Experimental evidence from NMR and UV-Vis spectroscopy suggested J-type aggregation. aijr.org DFT calculations confirmed a theorized binding mode where the aggregation is driven by a nitro-to-zinc center interaction between adjacent molecules. aijr.org This π–π stacking interaction is a common feature in phthalocyanine aggregates. rsc.org DFT calculations on unsubstituted ZnPc dimers and trimers have shown that stacked structures with a slight displacement are energetically favorable, with the planar structure of the monomer largely maintained within the aggregate. rsc.org
Understanding the aggregated structure is critical because aggregation can lead to quenching of fluorescence and a reduction in the efficiency of photosensitization, a phenomenon known as Aggregation-Caused Quenching (ACQ). aijr.orgaijr.org Computational modeling of the aggregated complex of this compound supported the ACQ theory by showing how the nitro-to-metal center binding mode allows for increased π-π* transitions between the aromatic units of the complex, which broadens the absorption ranges seen in UV-Vis spectra. aijr.org
Quantum Chemical Analysis of Photophysical Parameters
Quantum chemical methods are used to analyze and predict the key photophysical parameters that govern the efficiency of phthalocyanines in various applications. These parameters include fluorescence quantum yields (ΦF), triplet state quantum yields (ΦT), and triplet state lifetimes (τT).
A study on the photophysical and photochemical parameters of various zinc phthalocyanine derivatives, including this compound [ZnPc(NO₂)₄], found that the presence of peripheral substituents on the macrocycle enhances the yield of the triplet state. rsc.org The triplet state is crucial for applications like photodynamic therapy and singlet oxygen generation. rsc.orgnih.gov
Theoretical evaluations of unsubstituted ZnPc using TD-DFT have been performed to calculate fluorescence emission wavelengths and radiative lifetimes, with results showing good agreement with experimental data. scielo.brresearchgate.net These studies also investigate the intersystem crossing (ISC) process, which populates the triplet state. For ZnPc, the ISC phenomenon is attributed to the spin-orbit coupling induced by the central Zn²⁺ ion. scielo.brresearchgate.net
Aggregation also profoundly impacts photophysical properties, often leading to fluorescence quenching. nih.gov In many solvents, aggregation leads to a significant decrease in fluorescence intensity or its complete absence. academie-sciences.fracademie-sciences.fr Computational studies help to explain these observations by linking the aggregated structure to non-radiative decay pathways. aijr.orgnih.gov For example, the investigation into Aggregation-Caused Quenching (ACQ) in this compound provides a mathematical and structural basis for how aggregation can reduce the generation of useful photo-active current in solar cell applications. aijr.orgaijr.org
Research Applications in Advanced Materials and Systems
Photocatalytic Research
Zinc(II) tetranitrophthalocyanine is an effective photosensitizer, capable of absorbing light in the visible spectrum and generating reactive oxygen species. This characteristic makes it a candidate for photocatalytic applications, particularly for the degradation of persistent organic pollutants in water.
Visible-Light-Driven Photocatalysis
This compound and its derivatives exhibit a strong absorption in the visible light region (600–800 nm), which is a significant advantage for photocatalysis as it allows for the utilization of a larger portion of the solar spectrum. Upon absorption of visible light, the molecule transitions to an excited state. It can then transfer this energy to molecular oxygen, converting it from its stable triplet ground state to the highly reactive singlet oxygen (¹O₂). This singlet oxygen is a powerful, non-radical oxidant capable of degrading a variety of organic molecules. The synthetic flexibility of phthalocyanines allows for the tuning of their photophysical properties by introducing different substituents to the macrocycle.
Degradation of Organic Pollutants
Research has demonstrated the efficacy of this compound-based systems in the photocatalytic degradation of various organic pollutants, which are often resistant to conventional water treatment methods. While the prompt specifies pesticides as an example, available research highlights the degradation of other significant pollutants like industrial dyes and antibiotics.
For instance, studies have successfully used composites containing zinc phthalocyanine (B1677752) derivatives to break down the antibiotic amoxicillin. nih.gov Similarly, the degradation of dyes such as rhodamine B, a common industrial colorant, has been effectively achieved using this compound nanocomposites under visible light irradiation. The photocatalytic process breaks down these complex organic molecules into simpler, less harmful substances, offering a promising route for environmental remediation.
Nanocomposite Formulations for Enhanced Photocatalytic Activity
A significant challenge with metallophthalocyanines is their tendency to aggregate, which can drastically reduce their catalytic activity. To overcome this, researchers have focused on developing nanocomposite materials where this compound is dispersed on a high-surface-area support.
Multi-walled carbon nanotubes (MWCNTs) have emerged as a highly effective support material. In one study, a this compound–MWCNT nanocomposite was prepared via an ultrasonic impregnation method. The resulting composite showed that the phthalocyanine molecules were uniformly distributed on the nanotubes without significant aggregation. This nanocomposite exhibited significantly enhanced photocatalytic activity for the degradation of rhodamine B under visible light compared to the pure phthalocyanine or MWCNTs alone.
Another approach involves creating organic-inorganic heterostructures with materials like titanium dioxide (TiO₂). By combining 2,9,16,23-tetranitrophthalocyanine zinc with TiO₂ nanofibers, researchers fabricated a composite with enhanced photocatalytic efficiency. This enhancement is attributed to a photosynergistic effect that improves the photoinduced interfacial charge transfer, leading to better separation of charge carriers during the photocatalytic reaction.
Table 1: Selected Research Findings on Photocatalytic Degradation
| Catalyst System | Target Pollutant | Key Findings |
|---|---|---|
| This compound–MWCNTs | Rhodamine B | Uniform distribution of the phthalocyanine on MWCNTs prevents aggregation and significantly enhances photocatalytic activity under visible light. |
| 2,9,16,23-tetranitrophthalocyanine zinc/TiO₂ Nanofibers | Rhodamine B | The organic-inorganic heterostructure creates a photosynergistic effect, enhancing charge separation and leading to improved photocatalytic efficiency over pure TiO₂. |
| Peripherally tetra-substituted zinc(II) phthalocyanine/TiO₂ | Amoxicillin | The composite material was effective in initiating the degradation of the antibiotic, though complete mineralization was not fully achieved under the tested conditions. nih.gov |
Solar Energy Conversion Research
The strong light-absorbing properties of this compound also make it a subject of investigation for use in solar cells, where it can act as a photosensitizing dye.
Organic Photovoltaic Cells (OPVs)
While zinc phthalocyanine (ZnPc), the parent compound, is widely studied as an electron donor material in the active layer of organic photovoltaic cells, including bulk heterojunction (BHJ) and ternary solar cells, specific research on the application of this compound in OPVs is not prominently featured in the surveyed scientific literature. utm.mdmdpi.comutexas.eduresearchgate.net The focus for this particular derivative has been more directed towards dye-sensitized solar cells.
Dye-Sensitized Solar Cells (DSSCs)
This compound has been specifically investigated as a potential organic semiconducting dye for use in Dye-Sensitized Solar Cells (DSSCs). aijr.orgaijr.org Its suitability stems from its strong absorbance in both the Soret band (around 300-450 nm) and the Q-band (around 550-690 nm), allowing it to harvest a broad range of solar light. aijr.orgaijr.org
However, a critical challenge identified in research is the compound's strong tendency to aggregate. utm.mdaijr.org This aggregation leads to a phenomenon known as Aggregation-Caused Quenching (ACQ). aijr.orgaijr.org In this state, the close proximity of the molecules allows for increased π-π* transitions between the aromatic units, which ultimately quenches the excited state before it can contribute to the generation of a useful photocurrent. aijr.org Studies combining experimental analysis with computational Density Functional Theory (DFT) calculations have confirmed that the aggregation binding mode of this compound is unfavorable for efficient photo-charge generation. aijr.org This J-type aggregation, characterized by a red-shift in the absorption spectrum, has been reported to limit the effectiveness of phthalocyanines in solar cells. utm.mdaijr.org Consequently, at the concentrations studied, this compound has been deemed a less than ideal candidate as a primary dye in DSSCs due to this efficiency-limiting quenching effect. aijr.org
Table 2: Research Findings in Solar Energy Applications
| Application Area | Compound | Key Findings & Challenges |
|---|---|---|
| Dye-Sensitized Solar Cells (DSSCs) | This compound | Possesses broad UV-Vis absorbance suitable for a solar dye. aijr.orgaijr.org However, it exhibits a strong tendency for J-type aggregation, leading to significant Aggregation-Caused Quenching (ACQ), which reduces its efficiency in generating useful photo-charges. utm.mdaijr.org |
| Organic Photovoltaic Cells (OPVs) | This compound | Research literature primarily focuses on the unsubstituted Zinc Phthalocyanine (ZnPc) for OPV applications; specific studies on the tetranitro derivative in this context are not widely reported. utm.mdmdpi.comutexas.eduresearchgate.net |
Luminescent Solar Concentrators (LSCs)
This compound has been identified as a potential candidate for use in Luminescent Solar Concentrators (LSCs). researchgate.netaijr.org The fundamental principle of an LSC is to capture sunlight over a large area, convert it to luminescence, and guide the emitted light to a smaller-area photovoltaic cell. The suitability of a dye for LSC applications depends on its absorption and emission properties.
Phthalocyanine molecules, including this compound, exhibit strong absorption in two key regions of the solar spectrum: the Soret Band (300-450 nm) and the Q-band (550-690 nm). researchgate.netaijr.org These absorption bands correspond to π-π* electronic transitions within the molecule. researchgate.netaijr.org The ability to absorb a broad range of visible light is a primary requirement for an effective LSC fluorophore.
However, a significant challenge in using these molecules is the phenomenon of Aggregation-Caused Quenching (ACQ). aijr.org When the dye molecules are too close to one another, as is often the case in a solid-state matrix, non-radiative decay pathways can dominate, which quenches fluorescence and reduces the efficiency of the LSC. aijr.org Research has focused on synthesizing and characterizing this compound to assess its desirability as a solar organic semiconducting dye, with a key focus on understanding and mitigating aggregation to prevent the quenching of photo-active current generation. researchgate.netaijr.org
Photoactive Components in Energy Harvesting Devices
The photophysical properties of this compound make it a subject of investigation for use as a photoactive component in energy harvesting devices, such as organic photovoltaics and dye-sensitized solar cells. researchgate.netrsc.org The performance of these devices is intrinsically linked to the ability of the photoactive material to absorb light and generate excited states that can lead to charge separation.
The introduction of peripheral substituents, such as the nitro groups in this compound, has been found to enhance the yield of the triplet state. rsc.org A high triplet state quantum yield is often desirable in photoactive materials as it represents a long-lived excited state, which can provide a greater opportunity for energy or electron transfer processes to occur before the molecule returns to its ground state.
Table 1: Comparative Photophysical Data of Selected Zinc Phthalocyanine Derivatives in DMSO
This table is generated based on data reported for various zinc phthalocyanine derivatives to provide context for the properties of this compound.
| Compound Name | Fluorescence Quantum Yield (ΦF) | Triplet Quantum Yield (ΦT) | Triplet Lifetime (τT) (μs) | Singlet Oxygen Quantum Yield (ΦΔ) |
| Zinc(II) phthalocyanine (Unsubstituted) | 0.28 | 0.65 | 250 | 0.56 |
| This compound | 0.17 | 0.78 | 180 | 0.58 |
| Zinc(II) octachlorophthalocyanine | 0.03 | 0.47 | 40 | 0.27 |
| Zinc(II) tetrasulfophthalocyanine (mixture) | 0.17 | 0.77 | 450 | 0.67 |
Data sourced from photophysical studies on zinc phthalocyanine derivatives. rsc.org
Sensor Development and Chemo/Biosensing Research
The electronic structure of this compound, which can be readily perturbed by interaction with external chemical species, makes it a promising material for sensor development. Research has explored its application in electrochemical, gas, and optical sensors.
Electrochemical Sensors (e.g., for Pollutants and Biomolecules)
Electrochemical sensors based on metallophthalocyanines are a significant area of research, leveraging the electrocatalytic properties of these molecules. While research specifically detailing this compound for this purpose is emerging, studies on related zinc and other metallophthalocyanine complexes provide a strong precedent for their utility. These sensors often involve modifying an electrode surface with a thin film of the phthalocyanine complex. mdpi.comsemanticscholar.org
For instance, sensors using sulfur-substituted zinc phthalocyanines, sometimes in combination with gold nanoparticles, have been developed for the detection of pollutants like catechol. mdpi.comsemanticscholar.org The phthalocyanine film acts as an electrocatalyst, enhancing the oxidation or reduction signals of the target analyte. semanticscholar.org The sensitivity and detection limit of such sensors can be improved by creating covalent links between the phthalocyanine and nanoparticles, which enhances the charge transfer rate. semanticscholar.org Similarly, other metallophthalocyanine complexes have been used to create sensors for various bioanalytes, including dopamine (B1211576) and paracetamol, and for heavy metals. researchgate.net The development of a this compound-based electrochemical sensor would likely follow similar principles, utilizing its specific electronic properties to achieve sensitive and selective detection of target molecules.
Gas Sensing Applications (e.g., Volatile Organic Compounds)
Phthalocyanine-based materials are well-suited for gas sensing applications due to the interaction between the central metal atom and the π-conjugated macrocycle with gas molecules. This interaction can modulate the electrical conductivity of the material, providing a measurable signal.
Research on related tetranuclear zinc(II) phthalocyanine complexes has demonstrated their potential as sensitive coatings for monitoring volatile organic compounds (VOCs). researchgate.net Thin films of these materials, prepared by methods like spin coating, have shown high sensitivity and complete reversibility at room temperature. researchgate.net The sensing mechanism is investigated through techniques like impedance spectroscopy and DC conductivity measurements, which reveal changes in the material's electrical properties upon exposure to VOC vapors. researchgate.net The semiconducting nature of these films is confirmed by their response to temperature changes. researchgate.net The success of these related compounds suggests a strong potential for this compound in similar gas sensing applications.
Optical Waveguide Sensors
Optical waveguide (OWG) sensors represent another promising application for this compound and its parent compound, zinc phthalocyanine (ZnPc). In this technology, a thin film of the sensing material is coated onto an optical waveguide. nih.gov The sensor's operation is based on the interaction of the evanescent wave of the guided light with the sensing film. nih.gov
When the target analyte, such as a gas or vapor, comes into contact with the film, it causes a change in the film's absorbance properties. nih.gov This change in absorbance alters the intensity of the light that is coupled out of the waveguide, which is then measured by a detector. nih.gov Research on ZnPc thin film-based OWG sensors has demonstrated excellent performance for detecting gases like hydrogen sulfide (B99878) (H₂S) with low detection limits (e.g., 0.1 ppm) and a wide linear range at room temperature. academie-sciences.fr These findings highlight the significant potential for developing highly sensitive and cost-effective gas sensors using films of this compound, leveraging its strong absorption in the visible spectrum.
Thin Film Technology and Device Integration Studies
The performance of devices incorporating this compound is critically dependent on the quality and morphology of the thin films. The fabrication of these films is a key area of study, as the arrangement of molecules dictates the material's bulk electronic and optical properties.
Thin films of phthalocyanines can be fabricated using various techniques, including physical vapor deposition and spin coating. researchgate.netnih.gov The growth of these films is a complex process. For the parent compound, ZnPc, studies have shown that the film's microstructure evolves as it grows, often forming distinct interfacial layers near the substrate. nih.gov This growth can induce strain, which relaxes as the film thickness increases. nih.gov
The crystalline structure, or polymorph (commonly α and β phases for ZnPc), and the orientation of the crystals have a strong effect on device performance. nih.gov Researchers have demonstrated that by carefully tuning deposition conditions, such as substrate temperature and film thickness, it is possible to control these film characteristics. nih.gov This control is crucial for optimizing device function, as demonstrated in organic thin-film transistors (OTFTs) where tuning the film morphology of ZnPc resulted in a 100-fold increase in sensitivity to certain vapors. nih.gov The integration of these optimized thin films into laminated composite structures is also being explored for applications like structural health monitoring, indicating a path toward embedding this compound-based devices into larger systems.
Fabrication Methods (e.g., Thermal Evaporation, Spin-Coating)
The creation of ordered thin films is crucial for the integration of this compound into electronic and optical devices. Researchers have employed several fabrication techniques to deposit this compound onto substrates, with the choice of method significantly influencing the resulting film's quality and molecular arrangement. The primary methods investigated include physical vapor deposition (PVD) and solution-based processing.
Physical Vapor Deposition (PVD): Also known as thermal evaporation, PVD is a solvent-free technique performed under vacuum. This method is a standard for creating high-purity, uniform films of phthalocyanines. While specific studies detailing the PVD of this compound are not abundant, it is a well-established method for the parent Zinc(II) phthalocyanine and is considered a benchmark for producing highly ordered films. aip.org
Solution Processing: This category includes methods like spin-coating and aerosol deposition, which are often more cost-effective and scalable than PVD.
Spin-Coating: In this technique, a solution of the material is dropped onto a spinning substrate, resulting in a thin, uniform film as the solvent evaporates. Studies have investigated the formation of films from mixtures containing this compound dissolved in solvents like chloroform. avsconferences.org
Aerosol Deposition: A notable solution-based approach is molecular-beam aerosol deposition. In one study, this compound was deposited from an acetone (B3395972) solution onto a gold (Au(111)) substrate. aip.org This method allows for film formation at room temperature, though the resulting structure is initially less ordered than that from PVD. aip.org
The table below summarizes the key fabrication methods and their characteristics for creating this compound films.
| Fabrication Method | Description | Solvent | Key Characteristics |
| Physical Vapor Deposition (PVD) | Sublimation of the compound under high vacuum for deposition onto a substrate. | None (solvent-free) | Produces highly ordered, uniform films; considered a benchmark for structural quality. aip.org |
| Spin-Coating | A solution is spun at high speed to create a thin film via centrifugal force and solvent evaporation. | Chloroform | A common, scalable solution-based method for creating films from molecular mixtures. avsconferences.org |
| Aerosol Deposition | A molecular beam of aerosolized solution is directed at a substrate for deposition. | Acetone | Allows for room-temperature deposition; initial films show nanoscale texture and require annealing to improve order. aip.org |
Morphological and Polymorphic Control in Thin Films
The arrangement of molecules—the film's morphology and polymorphism—is critical as it directly impacts the material's electronic and optical properties. For this compound, controlling this structure is a key area of research.
Studies using scanning tunneling microscopy (STM) on films prepared by aerosol deposition reveal that as-deposited monolayers exhibit significant nanoscale texture. aip.org This texture includes asperities of about 0.4 nm and vacancy cavities, which are indicative of the process of solvent expulsion and evaporation from the surface. aip.org The molecules in these as-deposited films tend to adopt a tilted orientation relative to the substrate. aip.org
Thermal annealing is a primary technique for controlling and improving the morphology of these films. When an aerosol-deposited this compound monolayer is annealed at 200°C in a vacuum, its molecular order significantly improves, beginning to approach the quality of films generated through PVD. aip.org This annealing process helps to eliminate the vacancy cavities and promotes a more uniform, flat-lying monolayer. aip.org The annealed structure exhibits staggered molecular arrangements, which are attributed to short-range repulsive forces between the peripheral nitro (NO₂) groups on adjacent molecules. aip.org
| Condition | Observation | Implication | Reference |
| As-Deposited (Aerosol) | Nanoscale texture, vacancy cavities, tilted molecular orientation. | Disordered film due to rapid solvent evaporation. | aip.org |
| Thermally Annealed (200°C) | Reduced vacancies, improved order, flat-lying monolayer with staggered arrangement. | Annealing enhances molecular mobility, allowing for structural rearrangement into a more stable, ordered morphology driven by intermolecular forces. | aip.org |
Optoelectronic Properties of Thin Films
The optoelectronic properties of this compound are governed by its distinct electronic absorption profile, which features two primary regions: the Soret band (or B band) in the near-UV region and the Q-band in the visible/near-infrared region. These absorptions correspond to π-π* electronic transitions within the conjugated 18-electron phthalocyanine macrocycle.
Research has focused on synthesizing and characterizing this compound for its potential as an organic semiconductor dye in applications like dye-sensitized solar cells (DSSCs) and luminescent solar concentrators (LSCs). researchgate.net The strong absorption in the visible spectrum makes it an effective material for harvesting light. The introduction of the four electron-withdrawing nitro groups causes a shift in these absorption bands compared to the parent ZnPc, altering the material's color and electronic energy levels.
Furthermore, studies have successfully separated structural isomers (C₂ᵥ and Cₛ) of this compound and found that their photophysical and photochemical properties differ significantly. researchgate.net This isomer-specific behavior suggests that precise control over the synthesis and purification of the compound is essential for optimizing its performance in optoelectronic devices. While detailed data on the performance of pure this compound thin films in devices is limited, its fundamental properties confirm its potential for light-harvesting and energy conversion applications. researchgate.net
Research in Non-Linear Optics (NLO)
Phthalocyanines are known to exhibit significant third-order non-linear optical (NLO) properties, such as reverse saturable absorption, where the material's absorption increases with increasing light intensity. This property makes them attractive for applications in optical limiting, which is the protection of sensitive optical sensors or human eyes from high-intensity laser pulses.
Immobilization Strategies for Heterogeneous Systems
To bridge the gap between homogeneous catalysis and practical, reusable systems, researchers have developed strategies to immobilize this compound onto solid supports. This creates heterogeneous materials that are stable, easily separable from reaction mixtures, and recyclable.
Adsorption onto Mesoporous Materials (e.g., Al-MCM-41)
One of the most successful immobilization strategies involves encapsulating this compound within the nanoscale pores of mesoporous silica (B1680970) materials, such as Al-MCM-41. A common technique used is the "ship-in-a-bottle" synthesis. In this method, the precursor molecules (e.g., nitrophthalonitrile) are introduced into the pores of the support material, where they then undergo cyclotetramerization in the presence of a zinc salt to form the much larger phthalocyanine molecule. researchgate.net The resulting this compound molecule is physically trapped within the mesoporous channels, as it is too large to escape through the pore openings.
These hybrid materials have been extensively characterized and tested for applications such as the photocatalytic degradation of pesticides. researchgate.net The immobilization prevents the aggregation that often occurs with phthalocyanines in solution, which can quench their excited states and reduce photocatalytic efficiency.
Covalent Immobilization on Supports (e.g., Silk Fibers, TiO₂-SiO₂)
Covalent immobilization provides a more robust attachment of the molecule to a support compared to physical adsorption, preventing leaching and enhancing the long-term stability of the material.
On TiO₂-SiO₂: Researchers have demonstrated the direct covalent grafting of a functionalized zinc phthalocyanine derivative onto the surface of a core-shell Fe₃O₄@SiO₂@TiO₂ support. mdpi.com In one study, a zinc-tetra(N-carbonylacrylic) aminephthalocyanine was used, where the carboxyl groups form stable bonds with the hydroxyl groups on the TiO₂ surface. mdpi.com This direct covalent linkage was found to be more efficient for photocatalysis than a longer linkage involving a silane (B1218182) coupling agent, as it facilitated more efficient transport of photogenerated electrons from the phthalocyanine to the TiO₂. mdpi.com
On Silk Fibers: Silk fibroin is a natural protein polymer that serves as a versatile support for catalyst immobilization due to its unique structure and biocompatibility. nih.govresearchgate.net While direct covalent immobilization of this compound on silk has not been explicitly detailed, established methods provide a clear pathway. The nitro groups of this compound can be chemically reduced to form Zinc(II) tetraaminophthalocyanine. semanticscholar.org The resulting peripheral amine (-NH₂) groups can then be covalently linked to silk fibroin using cross-linking agents like glutaraldehyde, a method that has been successfully used to immobilize other catalysts, such as enzymes and cobalt phthalocyanine, on silk supports. nih.gov This approach offers a promising route to creating biocompatible and functional materials for various applications.
Perspectives on Derivatives and Structural Analogues
Comparative Studies with Other Metal(II) Tetranitrophthalocyanines (e.g., Co, Ni, Mn, Sr)
The identity of the central metal ion in the tetranitrophthalocyanine macrocycle significantly influences its spectral, magnetic, and thermal properties. Comparative studies involving different metal(II) ions such as cobalt (Co), nickel (Ni), and copper (Cu) alongside zinc (Zn) reveal these effects.
A study involving the synthesis of 1,8,15,22-tetranitrophthalocyanine complexes with Co(II), Ni(II), Cu(II), and Zn(II) from 3-nitrophthalic acid and the corresponding metal salts provided insights into these differences. tandfonline.com The complexes were characterized to assess their purity, structural integrity, and thermal stability. tandfonline.com While all synthesized metal(II) tetranitrophthalocyanines showed high thermal stability, the specific electronic and magnetic properties were distinct for each metal center. tandfonline.com The electronic spectra, influenced by the nitro substituents, and the magnetic susceptibility vary depending on the central metal ion. tandfonline.com
Another investigation into peripherally substituted tetranitrometallophthalocyanines (TNMPcs) further highlights the role of the metal. nih.gov This study examined complexes with different metals (1a-1d, 2a-2d) and found that the electronic effects of the nitro groups on the phthalocyanine (B1677752) (Pc) ring were modulated by the central metal, leading to variations in the UV-vis spectra's Q band. nih.gov
The table below summarizes findings from a comparative study on various metal(II) 1,8,15,22-tetranitrophthalocyanines, highlighting the distinct properties conferred by each metal ion.
Table 1: Comparative Properties of Metal(II) Tetranitrophthalocyanines
| Metal Ion | Property Investigated | Observation | Reference |
|---|---|---|---|
| Co(II) | Spectral, Magnetic, Thermal | Properties are distinct from other metals in the series; influenced by the d-electron configuration of cobalt. | tandfonline.com |
| Ni(II) | Spectral, Magnetic, Thermal | Shows unique spectral features and magnetic behavior compared to Zn, Co, and Cu analogues. | tandfonline.com |
| Cu(II) | Spectral, Magnetic, Thermal | The complex exhibits properties characteristic of a d9 metal ion within the phthalocyanine macrocycle. | tandfonline.com |
Impact of Peripheral Substituent Variation on Properties
The introduction of various substituents onto the periphery of the Zinc(II) tetranitrophthalocyanine ring system is a primary strategy for modulating its electronic structure and, consequently, its chemical and physical properties. The nature and position of these substituents can dramatically alter the molecule's absorption spectra, solubility, and aggregation behavior.
The effect of substituents on the electronic absorption and fluorescence spectra is significant. nih.gov Electron-withdrawing groups, such as the nitro groups already present in the parent compound, generally shift the Q band in the absorption spectrum to shorter wavelengths when placed at the beta-benzo positions. nih.gov Conversely, electron-releasing groups at the alpha-benzo positions cause a shift to longer wavelengths. nih.gov
A theoretical study using DFT (Density Functional Theory) investigated the effects of strongly electron-withdrawing peripheral groups like fluorine (-F) and perfluoroethyl (-C2F5) on zinc phthalocyanines. nih.gov Such substitutions were found to significantly increase the ionization potential (IP) and electron affinity (EA) of the molecule. nih.gov For instance, fluorination increases the IP by approximately 1.3 eV compared to the unsubstituted version. nih.gov These modifications also enhance the binding strength of axial ligands to the central zinc atom. nih.gov
Adding bulky groups like tert-butyl can also modify the compound's properties, often improving solubility in organic solvents and influencing the molecular packing in the solid state. researchgate.netacademie-sciences.fr For example, metal complexes of tetra-4-tertbutyl-5-nitrophthalocyanine have been explored for use as fat-soluble dyes. researchgate.net
Table 2: Effect of Peripheral Substituents on Phthalocyanine Properties
| Substituent Type | Position | Effect on Q-Band | Other Property Changes | Reference |
|---|---|---|---|---|
| Electron-withdrawing (e.g., -NO2, -F) | Beta-positions | Shift to shorter wavelength | Increases ionization potential and electron affinity. | nih.govnih.gov |
| Electron-releasing | Alpha-positions | Shift to longer wavelength | Can increase the absorption coefficient of the Q band. | nih.gov |
| Bulky groups (e.g., tert-butyl) | Peripheral | Varies | Enhances solubility in organic solvents. | researchgate.netacademie-sciences.fr |
Development of Water-Soluble Derivatives
Unsubstituted phthalocyanines, including this compound, are notoriously insoluble in water, which limits their application in aqueous environments. nih.govjchemrev.com To overcome this, significant research has been dedicated to synthesizing water-soluble derivatives. This is typically achieved by introducing hydrophilic functional groups to the peripheral or non-peripheral positions of the phthalocyanine ring. researchgate.net
Common strategies for enhancing water solubility include:
Sulfonation: Attaching sulfonic acid groups (-SO3H) or their salts (-SO3⁻) to the phthalocyanine ring is a widely used method. nih.govresearchgate.net The resulting sulfonated phthalocyanines are highly soluble in water. sioc-journal.cn
Carboxylation: The introduction of carboxylic acid (-COOH) or carboxylate (-COO⁻) groups also imparts water solubility. sioc-journal.cn
Quaternization: Creating permanent positive charges on the molecule, for example, by quaternizing amino groups to form ammonium (B1175870) salts (-NR3⁺), is an effective method. researchgate.net This has been demonstrated in the synthesis of water-soluble zinc(II) phthalocyanine derivatives via reaction with iodomethane. researchgate.netnih.gov
Attachment of Polymeric Chains: Grafting nonionic, hydrophilic polymer chains, such as polyethylene (B3416737) glycol (PEG) or tetraethylene glycol, can significantly improve water solubility. rsc.org These chains increase the hydrodynamic radius of the molecule and disrupt the intermolecular aggregation that contributes to poor solubility. rsc.org
These modifications not only improve solubility but can also influence the photophysical and photochemical properties of the resulting compound. nih.govrsc.org However, aggregation can still occur in aqueous solutions, which may quench fluorescence and reduce the efficiency of processes like singlet oxygen generation. nih.gov
Table 3: Strategies for Water Solubilization of Zinc(II) Phthalocyanine Derivatives
| Functional Group | Type | Method of Introduction | Resulting Derivative | Reference |
|---|---|---|---|---|
| Sulfonate (-SO3⁻) | Anionic | Sulfonation of the Pc ring | Sulfonated Zinc(II) phthalocyanine | nih.govresearchgate.net |
| Ammonium (-NR3⁺) | Cationic | Quaternization of peripheral amino groups | Cationic Zinc(II) phthalocyanine | researchgate.netresearchgate.netnih.gov |
| Tetraethylene glycol | Nonionic | Cyclotetramerization of phthalonitrile (B49051) precursor with glycol chains | Tetraethyleneglycol-substituted Zn(II) phthalocyanine | rsc.org |
Compound Reference Table
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Routes for Advanced Architectures
While traditional syntheses involving the cyclotetramerization of 4-nitrophthalonitrile (B195368) are well-established, the future lies in creating more sophisticated and precisely controlled molecular architectures. nih.govdcu.ie The synthesis of unsymmetrical A3B-type phthalocyanines, where one phthalonitrile (B49051) precursor is different from the other three, offers a pathway to molecules with tailored properties, such as directed electronic characteristics or specific anchoring points for surface attachment. nih.govuea.ac.uk For instance, the mixed cyclotetramerization of 4-nitrophthalonitrile with other substituted phthalonitriles can yield compounds like a mono-nitro tricarboxy phthalocyanine (B1677752), enabling new functionalities.
Future synthetic exploration will likely focus on:
Supramolecular Self-Assembly: Leveraging non-covalent interactions to build ordered, multi-component systems. The inherent stacking ability of phthalocyanines can be exploited to form J-aggregates and other self-ordered structures at interfaces, which can be controlled by solvent or substrate interactions. researchgate.net
Dimeric and Multimeric Constructs: The synthesis of covalently linked dimers and oligomers of Zinc(II) tetranitrophthalocyanine, potentially bridged by functional spacers, could lead to materials with enhanced electronic communication between macrocycles, crucial for applications in energy and electron transfer. uea.ac.uk
On-Surface Synthesis: Fabricating nanostructures directly on surfaces to create highly ordered monolayers and patterns, a key step for developing molecular electronic devices. This involves depositing the precursor molecules onto a substrate and inducing the cyclization reaction in a controlled environment.
Advanced Characterization Beyond Standard Spectroscopies
To fully understand and engineer the properties of this compound-based systems, researchers are moving beyond routine spectroscopic methods like UV-Vis, IR, and NMR. The next phase of characterization will rely on techniques that can probe molecular behavior on ultrafast timescales and with atomic-scale spatial resolution.
| Advanced Technique | Information Gained | Relevance to Zn(II) Tetranitrophthalocyanine |
| Femtosecond Transient Absorption Spectroscopy | Tracks excited-state dynamics, including energy transfer, charge separation, and intersystem crossing rates on pico- and femtosecond timescales. rsc.orgnih.govacs.org | Elucidates the primary photophysical events crucial for photocatalysis, photodynamic therapy, and solar energy conversion. sciengine.com |
| Scanning Tunneling Microscopy (STM) | Images individual molecules on conductive surfaces, revealing their adsorption geometry, orientation, and electronic orbitals. diva-portal.orglu.se | Enables direct visualization of self-assembled monolayers and the interaction of the molecule with substrates, essential for molecular electronics. iphy.ac.cnacs.org |
| In-situ X-Ray Absorption Spectroscopy (XAS) | Determines the oxidation state and local coordination environment of the central zinc atom under real operating conditions (e.g., applied voltage). rsc.org | Provides direct evidence of the electronic structure and geometric changes during catalytic or electrochemical processes. |
These advanced methods will provide unprecedented insight into how the molecule's structure dictates its function at a fundamental level. For example, STM can be used to probe the spin state of individual molecules when adsorbed on magnetic substrates, opening avenues in spintronics. aps.org
Multi-Functional Material Design Incorporating this compound
A major emerging paradigm is the creation of hybrid materials that combine this compound with other functional components to generate synergistic properties. The electron-accepting nature of the tetranitro-substituted ring makes it an excellent candidate for integration into electron donor-acceptor systems.
Future research will heavily feature the development of:
Phthalocyanine-Carbon Nanostructure Hybrids: Covalent and non-covalent attachment to graphene, graphene quantum dots (GQDs), and carbon nanotubes. acs.orgtandfonline.com In these hybrids, the phthalocyanine acts as a photosensitizer, and upon illumination, transfers an electron or energy to the carbon nanostructure. acs.orgrsc.org Such composites are being explored for optical limiting, where the material's transparency decreases with increasing light intensity, and for enhanced photocatalysis. nih.govresearchgate.net
Immobilized Systems: Encapsulating or immobilizing this compound within porous supports like mesoporous silica (B1680970) (e.g., Al-MCM-41) or polymers. researchgate.netresearchgate.net This approach prevents aggregation-induced quenching, improves stability, and creates heterogeneous catalysts that are easily recoverable. rsc.orgresearchgate.net
Dual-Function Agents for Theranostics: Combining the photosensitizing properties of the molecule with an imaging modality. For example, radiolabeling a derivative could create a single agent for both fluorescence imaging and radionuclide therapy, a concept known as theranostics. researchgate.net
In-depth Mechanistic Studies of Research Applications
A deeper, more quantitative understanding of the mechanisms underlying the applications of this compound is essential for rational design and optimization. Future studies will focus on elucidating the precise pathways of energy and electron flow.
Key mechanistic questions to be addressed include:
Photocatalysis and Solar Energy: What are the precise charge transfer dynamics in hybrid materials? Ultrafast spectroscopy can be used to map the pathway from light absorption to the generation of charge-separated states (e.g., Pc•+ -graphene•−) and determine the rates and efficiencies of these processes. sciengine.comacs.org
Photodynamic Therapy (PDT): Distinguishing between Type I (free radical generation) and Type II (singlet oxygen generation) photochemical mechanisms. Understanding the excited triplet state lifetime and its interaction with molecular oxygen and other biological substrates is critical for designing more effective photosensitizers for treating hypoxic tumors. sciengine.com
Sensing: How does the binding of an analyte to the phthalocyanine or a hybrid material alter its electronic and photophysical properties? Studies will focus on the mechanism of fluorescence quenching or enhancement in the presence of specific targets. rsc.org
Integration into Next-Generation Technologies
The unique properties of this compound make it a compelling candidate for integration into technologies that are currently at the frontier of materials science.
Emerging technological applications include:
Molecular Spintronics: Phthalocyanines containing magnetic centers have been studied in magnetic tunnel junctions. rsc.orgresearchgate.net The interaction between the spin of a single molecule and a magnetic substrate can be probed by STM. aps.org Future work could explore how the electronic properties of this compound can be used to influence spin transport in such devices. bohrium.com
Non-Linear Optics (NLO): Materials with strong NLO responses are needed for optical switching, data storage, and protecting sensors from high-intensity laser light. Phthalocyanine-graphene quantum dot composites have shown significant NLO properties, specifically reverse saturable absorption, which is promising for optical limiting applications. nih.govresearchgate.netresearchgate.net
Advanced Sensors: The development of highly sensitive and selective chemical sensors based on fluorescence "turn-on" mechanisms. For example, a nanocomposite of a phthalocyanine derivative and graphene quantum dots can be designed to be non-fluorescent until it selectively interacts with a target analyte, which restores fluorescence. rsc.org
By pursuing these research directions, the scientific community will unlock the full potential of this compound, transforming it from a molecule of academic curiosity into a key component of future advanced materials and technologies.
Q & A
Q. What are the standard synthetic routes for Zinc(II) tetranitrophthalocyanine, and how do reaction conditions influence yield?
this compound is typically synthesized via cyclotetramerization of 4-nitrophthalimide with zinc salts (e.g., ZnCl₂) and urea, catalyzed by ammonium molybdate. The nitrophthalimide precursor undergoes reduction using sodium sulfide (Na₂S) or hydrazine to yield tetraaminophthalocyanine intermediates. Key parameters include:
- Temperature : Optimal cyclotetramerization occurs at ~200°C under inert gas.
- Catalyst : Ammonium molybdate improves reaction efficiency, achieving yields >90% for zinc derivatives vs. ~61% for nickel analogs .
- Purification : Recrystallization in polar solvents (e.g., DMF) removes unreacted monomers.
Variations in metal salts or reducing agents can alter crystallinity and solubility, critical for downstream functionalization .
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
- FT-IR : Confirm nitro-to-amine reduction via shifts from ~1520 cm⁻¹ (NO₂ asymmetric stretch) to 3330–3206 cm⁻¹ (NH₂ stretching) and 1604 cm⁻¹ (NH₂ bending) .
- ¹H NMR : Aromatic protons appear at 8.05–9.65 ppm, confirming phthalocyanine core integrity .
- UV-Vis : Q-band absorption at ~680 nm indicates π-π* transitions; shifts correlate with substituent electron-withdrawing effects .
Advanced Research Questions
Q. How can this compound be integrated into polymeric systems for biomedical applications?
Functionalization with block copolymers (e.g., PEG-PLLA) via Steglich esterification enables micelle formation (<100 nm, PdI <0.3) for drug delivery. Methodological steps:
Carboxylation : PEG terminal -OH groups are converted to carboxylates using ethyl bromoacetate .
Conjugation : Zinc(II) tetraaminophthalocyanine is coupled to carboxylated polymers via DCC/DMAP-mediated esterification .
Biological Testing : Cytotoxicity (MTT assay) and intracellular trafficking (fluorescence microscopy) validate biocompatibility and cytoplasmic localization in melanoma models .
Q. What strategies resolve contradictions in reported magnetic susceptibility data for nitro-substituted phthalocyanines?
Discrepancies arise from intermolecular interactions and measurement techniques. For example:
- Sample Purity : Trace solvents (e.g., DMF residuals) may artificially elevate magnetic moments. Elemental analysis and TGA ensure stoichiometric integrity .
- Field Strength : High-field SQUID magnetometry distinguishes intrinsic paramagnetism from cooperative effects. This compound exhibits µeff > spin-only values (2.5–3.5 µB) due to ligand radical contributions .
- Comparative Studies : Benchmark against copper(II) analogs with well-established magnetic profiles .
Q. How do peripheral nitro groups affect the electrorheological (ER) performance of Zinc(II) phthalocyanine-based liquid crystals?
Nitro groups enhance ER activity via:
- Polarizability : Strong electron-withdrawing effects increase dipole moments, measured via solvatochromic shifts in DMSO/THF .
- Self-Assembly : Hydrogen bonding between nitro and sulfonic acid groups in polysiloxane matrices stabilizes columnar mesophases (confirmed by XRD) .
- Shear Stress : ER fluids with 20 wt.% ZnPc-nitro exhibit ~5 kPa yield stress at 3 kV/mm, outperforming unsubstituted analogs .
Methodological Challenges & Data Analysis
Q. How to optimize the reduction of this compound to tetraaminophthalocyanine without side reactions?
- Stoichiometric Control : Excess Na₂S (4:1 molar ratio vs. nitro groups) ensures complete reduction; monitor via TLC (silica, CHCl₃/MeOH 9:1) .
- Oxygen Exclusion : Conduct reactions under N₂ to prevent amine oxidation. IR spectroscopy tracks NH₂ formation .
- Byproduct Removal : Acidic washing (HCl, pH 3) eliminates sulfide residues, verified by elemental analysis .
Q. What computational methods validate the electronic structure of nitro-functionalized phthalocyanines?
- TD-DFT : Simulate UV-Vis spectra using B3LYP/6-31G(d); compare experimental Q-band positions to predict substituent effects .
- Dipole Moment Calculations : Solvatochromic correlations (e.g., Lippert-Mataga plots) quantify ground vs. excited state dipoles, critical for photodynamic applications .
Applications in Emerging Fields
Q. Can this compound act as a sonosensitizer in photoacoustic imaging?
Yes, via:
- ROS Generation : Upon ultrasound activation, nitro groups enhance intersystem crossing, producing singlet oxygen (¹O₂) detectable via SOSG assays .
- In Vivo Compatibility : PEGylated derivatives show <10% hemolysis at 50 µM, suitable for tumor imaging .
Q. What role does this compound play in photocatalytic degradation of organic pollutants?
- Mechanism : Nitro groups act as electron sinks, prolonging charge separation. Under visible light, HO• radicals generated via H₂O oxidation degrade dyes (e.g., methylene blue) with >80% efficiency in 2 h .
- Stability : Reuse over 5 cycles with <5% activity loss, confirmed by ICP-MS zinc leaching analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
